Phenethyl alcohol, m-methoxy-, acetate
Overview
Description
Phenethyl alcohol, m-methoxy-, acetate is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.2271 g/mol . This compound is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a methoxy group at the meta position and an acetate group is attached to the hydroxyl group. It is known for its pleasant floral fragrance and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl alcohol, m-methoxy-, acetate can be synthesized through several methods:
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Friedel-Crafts Acylation: : One common method involves the Friedel-Crafts acylation of m-methoxyphenethyl alcohol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
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Esterification: : Another method involves the esterification of m-methoxyphenethyl alcohol with acetic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). This reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as mesoporous sulfated zirconia can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Phenethyl alcohol, m-methoxy-, acetate undergoes various chemical reactions, including:
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Hydrolysis: : The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield m-methoxyphenethyl alcohol and acetic acid .
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids .
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Reduction: : Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: m-Methoxyphenethyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohol.
Scientific Research Applications
Phenethyl alcohol, m-methoxy-, acetate has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions .
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Biology: : The compound is studied for its potential antimicrobial properties and its effects on microbial cell membranes .
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Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance in pharmaceutical formulations to improve patient compliance .
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Industry: : It is widely used in the fragrance and flavor industry due to its pleasant floral aroma. It is also used in the formulation of perfumes, cosmetics, and personal care products .
Mechanism of Action
The mechanism of action of phenethyl alcohol, m-methoxy-, acetate involves its interaction with cellular membranes. In microbial cells, it disrupts membrane integrity, leading to leakage of cellular contents and eventual cell death . The compound is converted into phenylacetaldehyde, which further contributes to its antimicrobial activity .
Comparison with Similar Compounds
Phenethyl alcohol, m-methoxy-, acetate can be compared with other similar compounds such as:
Phenethyl alcohol: Lacks the methoxy and acetate groups, resulting in different chemical properties and applications.
m-Methoxyphenethyl alcohol: Lacks the acetate group, making it less hydrophobic and altering its reactivity.
Phenethyl acetate: Lacks the methoxy group, affecting its fragrance profile and chemical behavior.
This compound is unique due to the presence of both methoxy and acetate groups, which impart distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)14-7-6-10-4-3-5-11(8-10)13-2/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMOZJDLJUDAIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187391 | |
Record name | Phenethyl alcohol, m-methoxy-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33709-39-6 | |
Record name | Phenethyl alcohol, m-methoxy-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethyl alcohol, m-methoxy-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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